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Compound of Interest

Compound Name: Piperonylonitrile

Cat. No.: B116396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Methylenedioxybenzonitrile, also known

as piperonyl nitrile. It covers its fundamental properties, spectroscopic data, synthesis

protocols, and essential safety information, tailored for a technical audience.

Core Information and Properties
3,4-Methylenedioxybenzonitrile is an aromatic compound featuring a benzonitrile moiety fused

to a methylenedioxy ring. This structure is a key component in various chemical syntheses.

Table 1: Physical and Chemical Properties of 3,4-Methylenedioxybenzonitrile
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Property Value Reference

IUPAC Name
1,3-Benzodioxole-5-

carbonitrile
[1]

Synonyms Piperonyl nitrile [2]

CAS Number 4421-09-4 [1][3]

Molecular Formula C₈H₅NO₂ [1][4]

Molecular Weight 147.13 g/mol [1]

Appearance
White to light yellow powder or

crystals
[5]

Melting Point 95 °C [1]

Boiling Point 281 °C [1]

Purity (Typical) ≥98% [6]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,4-

Methylenedioxybenzonitrile.

Table 2: Key Spectroscopic Data for 3,4-Methylenedioxybenzonitrile
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Spectrum Type
Wavenumber/Chem
ical Shift

Assignment Reference

Infrared (IR) ~2220 cm⁻¹ C≡N stretch [3]

¹H NMR (400 MHz,

CDCl₃)
δ 6.08 (s, 2H) -O-CH₂-O- [1]

δ 6.87 (d, J=8.0Hz,

1H)
Aromatic CH [1]

δ 7.02 (s, 1H) Aromatic CH [1]

δ 7.21 (d, J=8.0Hz,

1H)
Aromatic CH [1]

¹³C NMR (125 MHz,

CDCl₃)
δ 102.1 -O-CH₂-O- [1]

δ 104.8 Aromatic C [1]

δ 109.0 Aromatic C [1]

δ 111.2 Aromatic C [1]

δ 118.8 -C≡N [1]

δ 128.0 Aromatic C [1]

δ 147.9 Aromatic C-O [1]

δ 151.4 Aromatic C-O [1]

Experimental Protocols
This protocol describes a common method for synthesizing the target compound from piperonal

and hydroxylamine.[3]

Materials:

Piperonal (3,4-Methylenedioxybenzaldehyde)

Hydroxylamine hydrochloride
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Ammonium acetate

Glacial acetic acid

Ethanol

Water

Dichloromethane (or other suitable extraction solvent)

Anhydrous sodium sulfate

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine

piperonal, hydroxylamine hydrochloride, and ammonium acetate in glacial acetic acid.

Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored

by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour

the mixture into a beaker of ice water.

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

Washing: Wash the combined organic layers with water and then with a saturated sodium

bicarbonate solution to neutralize any remaining acid.

Drying: Dry the organic layer over anhydrous sodium sulfate.

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol/water mixture) to yield pure 3,4-Methylenedioxybenzonitrile.
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Synthesis of 3,4-Methylenedioxybenzonitrile.

This protocol outlines the steps for obtaining an IR spectrum of an aromatic nitrile like 3,4-

Methylenedioxybenzonitrile.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate

mortar and pestle.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

Thoroughly mix the sample and KBr.

Place the mixture into a pellet die and apply high pressure to form a thin, transparent

pellet.

Instrument Parameters (FT-IR):
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Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, record the

spectrum of the sample pellet. The instrument software will automatically subtract the

background.

Data Analysis:

Identify the characteristic absorption bands. For 3,4-Methylenedioxybenzonitrile, the key

peak is the nitrile (C≡N) stretch, which is expected to be intense and sharp in the 2240-

2220 cm⁻¹ region for aromatic nitriles.[7]
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General workflow for IR spectroscopy.
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Safety and Handling
3,4-Methylenedioxybenzonitrile is a hazardous substance and must be handled with

appropriate precautions.

Hazard Classification: Highly toxic. May be fatal if inhaled, swallowed, or absorbed through

the skin.[1] Causes skin and serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and a face shield. Use a respirator when handling the powder.

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid

creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly

after handling.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Routes of Exposure

Immediate Actions

Exposure Occurs

Inhalation Skin Contact Eye Contact Ingestion

Move to Fresh Air Wash with Plenty of Soap & Water
Remove Contaminated Clothing

Rinse Cautiously with Water
for at least 15 minutes

Rinse Mouth
Do NOT Induce Vomiting

Seek Immediate
Medical Attention

Click to download full resolution via product page

First aid procedures for exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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